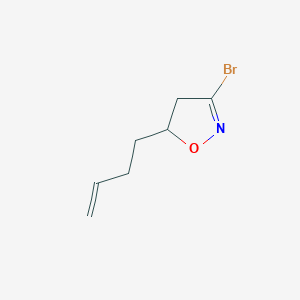
3-Bromo-5-(but-3-EN-1-YL)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole is a heterocyclic organic compound that features a bromine atom, an alkenyl side chain, and an isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromo-1-butene with hydroxylamine to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The alkenyl side chain can be oxidized to form epoxides or diols.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-azido-5-(but-3-en-1-yl)-4,5-dihydroisoxazole.
Oxidation: Formation of 3-bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole epoxide.
Reduction: Formation of 3-bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole amine.
Aplicaciones Científicas De Investigación
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The alkenyl side chain can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole: Unique due to its specific substitution pattern and the presence of both bromine and an alkenyl side chain.
3-Chloro-5-(but-3-en-1-yl)-4,5-dihydroisoxazole: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-5-(prop-2-en-1-yl)-4,5-dihydroisoxazole: Similar structure but with a different alkenyl side chain.
Uniqueness
3-Bromo-5-(but-3-en-1-yl)-4,5-dihydroisoxazole is unique due to the combination of its bromine atom and the specific positioning of the alkenyl side chain, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions compared to its chloro analog.
Propiedades
Número CAS |
823787-14-0 |
|---|---|
Fórmula molecular |
C7H10BrNO |
Peso molecular |
204.06 g/mol |
Nombre IUPAC |
3-bromo-5-but-3-enyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-2-3-4-6-5-7(8)9-10-6/h2,6H,1,3-5H2 |
Clave InChI |
WRGMJTFBAUIELC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1CC(=NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


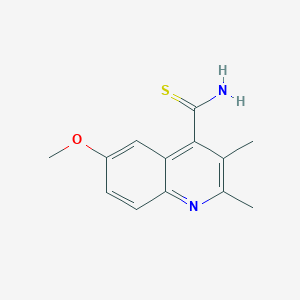
![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
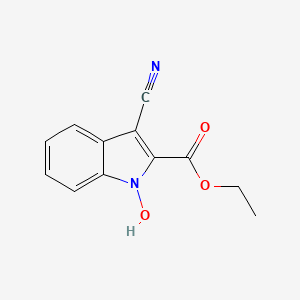

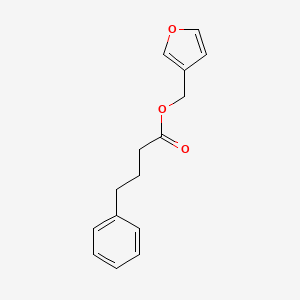
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
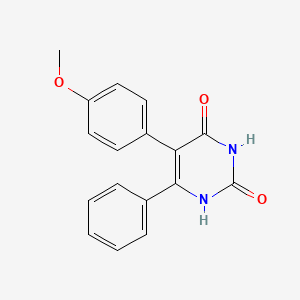
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)


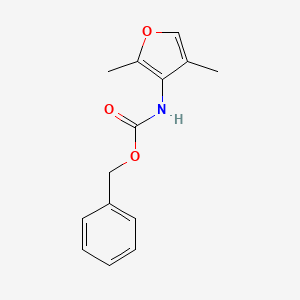
![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
